molecular formula C12H24N2 B1276598 1-(Piperidin-1-ylmethyl)cyclohexanamine CAS No. 220137-70-2

1-(Piperidin-1-ylmethyl)cyclohexanamine

Cat. No.: B1276598
CAS No.: 220137-70-2
M. Wt: 196.33 g/mol
InChI Key: SLKVNNFZDPSITH-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)cyclohexanamine is an organic compound with the molecular formula C12H24N2. It is a derivative of cyclohexanamine, where a piperidine ring is attached to the cyclohexane ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-ylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the Mannich reaction, where cyclohexanone, formaldehyde, and piperidine react to form the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and scale up production. The use of catalysts and automated systems can enhance the efficiency and consistency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can enhance binding affinity and specificity, leading to desired biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-ylmethyl)cyclohexanol: Similar structure but with a hydroxyl group.

    1-(Piperidin-1-ylmethyl)cyclohexanone: Contains a ketone group instead of an amine.

    1-(Piperidin-1-ylmethyl)cyclohexane: Lacks the amine functionality

Uniqueness

1-(Piperidin-1-ylmethyl)cyclohexanamine is unique due to its specific combination of a piperidine ring and a cyclohexane ring connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-12(7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKVNNFZDPSITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424425
Record name 1-(piperidin-1-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220137-70-2
Record name 1-(piperidin-1-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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